molecular formula C6H9N B073703 2-Ethylpyrrole CAS No. 1551-06-0

2-Ethylpyrrole

Cat. No. B073703
CAS RN: 1551-06-0
M. Wt: 95.14 g/mol
InChI Key: XRPDDDRNQJNHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-ethylpyrrole and its derivatives involves several strategies, including the reaction of ethylene with carbon monoxide and primary amines, leading to functionalized polymers containing pyrrolic units (Chen, Yeh, & Sen, 1989). Additionally, the electropolymerization of pyrrole in the presence of surfactants has been explored to improve the stability and conductivity of polypyrrole, a polymer of significant interest in electronics and materials science (Omastová, Trchová, Kovarova, & Stejskal, 2003).

Molecular Structure Analysis

The molecular structure of 2-ethylpyrrole and its complexes has been characterized through various spectroscopic methods and X-ray crystallography. Studies on coordination complexes, for example, have revealed distorted tetrahedral geometries and provided insights into the electronic structure and bonding of these compounds (Sun, Tang, Gao, Wu, Zhang, & Ma, 2004).

Chemical Reactions and Properties

2-Ethylpyrrole undergoes a variety of chemical reactions, including polymerization and coordination to metal ions. The reactivity of 2-ethylpyrrole has been harnessed in the synthesis of novel materials with desirable electronic and optical properties. For instance, the coordination of 2-ethylpyrrole derivatives to metals has been studied for their potential in catalysis and material science applications (Kanehama, Umemiya, Iwahori, Miyasaka, Sugiura, Yamashita, Yokochi, Ito, Kuroda, Kishida, & Okamoto, 2003).

Physical Properties Analysis

The physical properties of 2-ethylpyrrole and its polymers, such as electrical conductivity and thermal stability, have been extensively investigated. These studies have led to the development of materials with specific electrical properties, including conducting polymers like polypyrrole, which shows promise in various applications due to its stability and conductivity (Wan, Liu, Xue, Jiang, & Hao, 1999).

Chemical Properties Analysis

The chemical properties of 2-ethylpyrrole, including its reactivity and interaction with other molecules, are crucial for its application in synthesis and material science. Research has focused on understanding the fundamental chemical behavior of 2-ethylpyrrole to design new reactions and materials with tailored properties (Diaz, Castillo, Logan, & Lee, 1981).

Scientific Research Applications

  • Ultrafast Photodissociation Dynamics :

    • 2-Ethylpyrrole (2-EP) exhibits ultrafast photodissociation dynamics on the S1 and S2 πσ* states. This has been simulated using the ab initio multiple cloning method, providing insights into the dissociation mechanism, kinetic energy release spectra, and velocity map images. The findings contribute to understanding the N-H dissociation mechanism in such molecules (Green et al., 2019).
  • Primary Photochemistry :

    • Research on the primary photochemistry of 2-ethylpyrrole using ultrafast ion imaging techniques revealed insights into the effects of ring substitution on dissociation dynamics, particularly in the context of N-H bond cleavage (Cole-Filipiak et al., 2017).
  • Synthesis of Inverted Porphyrins :

    • 2-Ethylpyrrole has been utilized in the direct synthesis of 3-substituted inverted porphyrins, expanding the scope of synthetic applications for this compound in macrocyclic and porphyrin chemistry (Schmidt & Chmielewski, 2001).
  • Polymerization on Polyether and Polyester Complexes :

    • The polymerization of pyrrole on complexes formed with polyether, polyester, and polyetherester-iron(III) chloride has been studied, showing the potential of such methods in creating conducting polymers with varied electroactivity and morphological structures (Rabek et al., 1991).
  • Excited-State Decay Dynamics :

    • Detailed investigations into the excited-state decay dynamics of 2-ethylpyrrole following UV excitation provided insights into various excited states and their lifetimes, contributing to a better understanding of the photochemical behavior of this molecule (Yuan et al., 2021).

Safety And Hazards

2-Ethylpyrrole is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The combination of state-of-the-art theory and experiments can provide unprecedented novel insight into the N–H dissociation mechanism . This holds the tantalizing prospect of providing insight into more general heteroatom hydride bond dissociation .

properties

IUPAC Name

2-ethyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPDDDRNQJNHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165807
Record name 1H-Pyrrole, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylpyrrole

CAS RN

1551-06-0
Record name 1H-Pyrrole, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylpyrrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylpyrrole
Reactant of Route 2
2-Ethylpyrrole
Reactant of Route 3
2-Ethylpyrrole
Reactant of Route 4
Reactant of Route 4
2-Ethylpyrrole
Reactant of Route 5
Reactant of Route 5
2-Ethylpyrrole
Reactant of Route 6
2-Ethylpyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.